molecular formula C19H17N5O B1166113 Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, mono-C16-18-alkyl ethers, phosphates CAS No. 106233-09-4

Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, mono-C16-18-alkyl ethers, phosphates

Cat. No.: B1166113
CAS No.: 106233-09-4
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Description

Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, mono-C16-18-alkyl ethers, phosphates is a class of compounds known for their surfactant properties. These compounds are commonly used in various industrial and consumer products due to their ability to reduce surface tension and enhance the mixing of liquids. They are particularly valued in applications such as detergents, emulsifiers, and dispersants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, mono-C16-18-alkyl ethers, phosphates typically involves the following steps:

    Ethoxylation: Fatty alcohols (C16-18) are reacted with ethylene oxide in the presence of a base catalyst to form fatty alcohol ethoxylates. This reaction is usually carried out under high pressure and moderate temperatures to control the degree of ethoxylation.

    Phosphorylation: The resulting fatty alcohol ethoxylates are then reacted with phosphoric acid or polyphosphoric acid to form the phosphate esters. This step is typically conducted under acidic conditions and may involve heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of these compounds is scaled up using continuous reactors that allow for precise control over reaction conditions. The use of high-pressure reactors ensures efficient ethoxylation, while the phosphorylation step is often carried out in batch reactors to ensure complete conversion to the desired phosphate esters .

Chemical Reactions Analysis

Types of Reactions

Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, mono-C16-18-alkyl ethers, phosphates can undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the phosphate esters back to their corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to substitute the phosphate group.

Major Products

Scientific Research Applications

Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, mono-C16-18-alkyl ethers, phosphates have a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which these compounds exert their effects is through their surfactant properties. They reduce the surface tension of liquids, allowing for better mixing and interaction of different phases. At the molecular level, the hydrophobic alkyl chains interact with non-polar substances, while the hydrophilic phosphate groups interact with water, facilitating the formation of micelles and emulsions .

Comparison with Similar Compounds

Similar Compounds

    Polyethylene glycol (PEG) derivatives: Similar in structure but lack the phosphate group.

    Alkyl polyglucosides: Non-ionic surfactants with similar applications but different chemical structures.

    Sodium dodecyl sulfate (SDS): Anionic surfactant with a simpler structure and different properties.

Uniqueness

Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, mono-C16-18-alkyl ethers, phosphates are unique due to their combination of ethoxylated chains and phosphate groups, which provide both hydrophilic and hydrophobic properties. This dual functionality makes them highly effective in reducing surface tension and forming stable emulsions, distinguishing them from other surfactants .

Properties

CAS No.

106233-09-4

Molecular Formula

C19H17N5O

Molecular Weight

0

Synonyms

Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, mono-C16-18-alkyl ethers, phosphates

Origin of Product

United States

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